molecular formula C32H27N7O5S2 B11449923 N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

Cat. No.: B11449923
M. Wt: 653.7 g/mol
InChI Key: LZJHFZMOTIENJL-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide is a complex organic compound that features a diverse array of functional groups, including a methoxyphenyl group, a thiophene ring, a pyrazole ring, a triazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-methoxyphenyl hydrazine, thiophene-2-carbaldehyde, and 4-nitrobenzoyl chloride. These intermediates are then subjected to various reactions, including condensation, cyclization, and substitution reactions, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be explored as a potential drug candidate or as a probe for studying biological pathways.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The uniqueness of N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. The presence of the nitro group, in particular, can significantly influence the compound’s electronic properties and reactivity, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C32H27N7O5S2

Molecular Weight

653.7 g/mol

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C32H27N7O5S2/c1-44-25-15-11-21(12-16-25)27-18-26(28-8-5-17-45-28)36-38(27)30(40)20-46-32-35-34-29(37(32)23-6-3-2-4-7-23)19-33-31(41)22-9-13-24(14-10-22)39(42)43/h2-17,27H,18-20H2,1H3,(H,33,41)

InChI Key

LZJHFZMOTIENJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CS6

Origin of Product

United States

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